

# An In-depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,6-Dihydroxy-5-methoxypyrimidine

Cat. No.: B1354921

[Get Quote](#)

This technical guide provides a comprehensive overview of **4,6-dihydroxy-5-methoxypyrimidine**, a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and potential biological significance.

## Core Molecular Data

**4,6-Dihydroxy-5-methoxypyrimidine**, also known by its IUPAC name 6-hydroxy-5-methoxypyrimidin-4(3H)-one, is a pyrimidine derivative with the chemical formula  $C_5H_6N_2O_3$ .<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its molecular structure is characterized by a pyrimidine ring substituted with two hydroxyl groups at positions 4 and 6, and a methoxy group at position 5.

Below is a summary of its key quantitative data:

Property	Value	References
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	142.11 g/mol	[1][2]
CAS Number	5193-84-0	[1][2][3]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	275 °C	[1]
Boiling Point	336.4 °C at 760 mmHg (Predicted)	

## Synthesis and Experimental Protocols

The synthesis of **4,6-dihydroxy-5-methoxypyrimidine** typically involves the cyclization of a substituted malonic ester with formamide in the presence of a strong base like sodium methoxide.[4] This process leads to the formation of the disodium salt of 5-methoxy-4,6-dihydroxypyrimidine, which can then be acidified to yield the final product.

### Experimental Protocol: Synthesis of Disodium 5-methoxy-4,6-dihydroxypyrimidine

This protocol is adapted from established industrial synthesis methods.

Materials:

- 2-methoxy-dimethyl malonate
- Formamide
- Sodium methoxide solution in methanol (e.g., 30%)
- Methanol

Procedure:

- In a suitable reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, charge the sodium methoxide-methanol solution.
- Heat the solution to reflux temperature (approximately 70 °C).
- Slowly add a mixture of 2-methoxy-dimethyl malonate and formamide to the refluxing sodium methoxide solution over a period of 1-2 hours.
- Maintain the reaction mixture at reflux for an additional 2-3 hours to ensure the completion of the cyclization reaction.
- Monitor the reaction progress by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to confirm the consumption of the starting materials.
- Upon completion, the resulting precipitate of disodium **4,6-dihydroxy-5-methoxypyrimidine** is collected by filtration.
- The collected solid is washed with methanol to remove any unreacted starting materials and byproducts.
- The product is then dried under vacuum.

#### Acidification to **4,6-Dihydroxy-5-methoxypyrimidine**:

- The disodium salt is dissolved in water.
- The aqueous solution is carefully acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
- The precipitated **4,6-dihydroxy-5-methoxypyrimidine** is collected by filtration, washed with cold water, and dried.

## Role as a Synthetic Intermediate

**4,6-Dihydroxy-5-methoxypyrimidine** serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the preparation of chlorinated pyrimidines which are versatile building blocks.

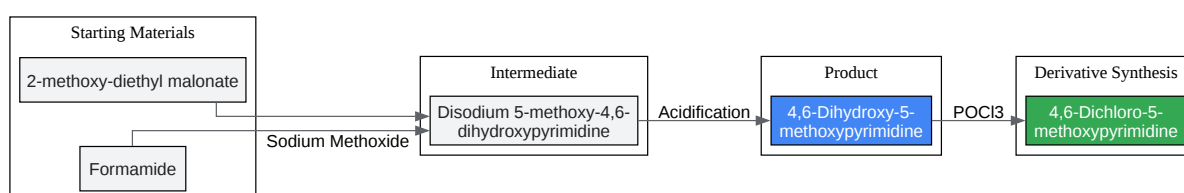
## Experimental Protocol: Synthesis of 4,6-dichloro-5-methoxypyrimidine

Materials:

- Disodium 5-methoxy-4,6-dihydroxypyrimidine
- Phosphorus oxychloride ( $\text{POCl}_3$ )

Procedure:

- In a reaction vessel, add 31 parts of disodium 5-methoxy-4,6-dihydroxypyrimidine to 42 parts of phosphorus oxychloride.
- Heat the mixture to 65 °C and maintain for 1.5 hours.
- After the reaction, remove the excess phosphorus oxychloride under reduced pressure.
- The crude product can then be purified by recrystallization from a suitable solvent like methanol.



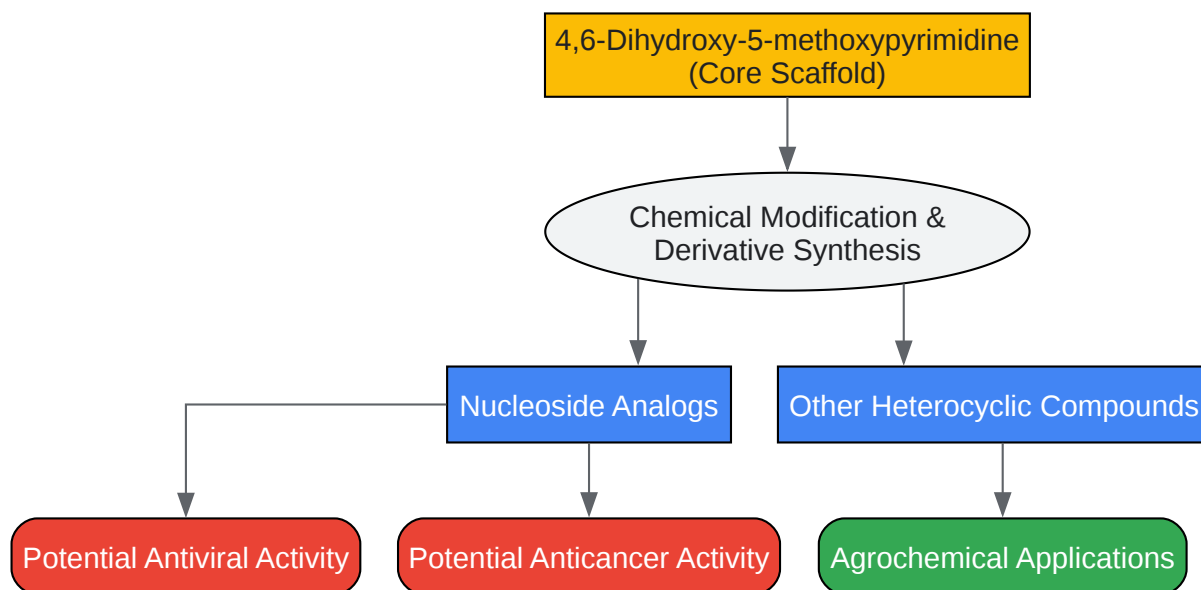
[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **4,6-Dihydroxy-5-methoxypyrimidine** and its conversion.

## Potential Biological and Pharmaceutical Significance

While specific biological activities of **4,6-dihydroxy-5-methoxypyrimidine** are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of pyrimidine are known to exhibit a variety of therapeutic effects.

**Antiviral and Anticancer Potential:** The structure of **4,6-dihydroxy-5-methoxypyrimidine** makes it a valuable precursor for the synthesis of nucleoside analogs. These analogs can interfere with the synthesis of DNA or RNA in cancer cells or viruses, leading to potential anticancer and antiviral activities.[5] The pyrimidine core is central to numerous antiviral and anticancer drugs. A wide variety of pyrimidine molecules have been produced and tested for antiviral activity against a range of viruses, including influenza, herpes, and hepatitis. Similarly, many substituted pyrimidines have been investigated for their anticancer properties.



[Click to download full resolution via product page](#)

Caption: Potential applications derived from **4,6-Dihydroxy-5-methoxypyrimidine**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
- 5. 4,6-Dihydroxy-5-methoxypyrimidine [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354921#4-6-dihydroxy-5-methoxypyrimidine-molecular-weight-and-formula]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)